Vanillate (Vanillic Acid) Compound Profile: Chemical Identity and Procurement-Relevant Characteristics
Vanillate, the conjugate base of vanillic acid (4-hydroxy-3-methoxybenzoic acid), is a naturally occurring phenolic acid derived from the oxidation of vanillin [1]. As a monohydroxybenzoic acid derivative with a methoxy substituent at the meta position relative to the carboxyl group, vanillic acid exhibits a molecular weight of 168.15 g/mol and demonstrates moderate aqueous solubility that can be enhanced through salt formation with alkali metals [2]. The compound is widely distributed in edible plants, cereals, fruits, and vegetables, and is commercially available in both free acid form and as various salt derivatives for research and industrial applications [1].
[1] Kim MC, Kim SJ, Kim DS, et al. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages. Immunopharmacol Immunotoxicol. 2011;33(3):525-532. doi:10.3109/08923973.2010.547500 View Source
[2] Swislocka R, Regulska E, Samsonowicz M, et al. Spectroscopic characteristics, antioxidant activity and cytotoxicity of vanillic acid isomers: molecular structure-bioactivity relationships. Sci Rep. 2025. View Source
Why Generic Substitution of Vanillate with Other Phenolic Acids Compromises Experimental Reproducibility and Industrial Performance
Phenolic acids within the benzoic and cinnamic acid families are not interchangeable in research or industrial applications, as even minor structural variations produce substantial divergences in bioactivity, physicochemical behavior, and functional utility. In lard autoxidation systems at 100°C, the antioxidant activity ranking of eight common phenolic acids placed vanillic acid in the lowest position (caffeic acid > 3,4-dihydroxybenzoic acid > sinapic acid > syringic acid > ferulic acid > p-coumaric acid > vanillic acid), demonstrating that benzoic acid derivatives exhibit weaker inhibitory properties than their cinnamic acid counterparts [1]. Furthermore, among the three positional isomers of vanillic acid, ortho-vanillic acid displays 2.9-fold weaker DPPH radical scavenging capacity (IC₅₀ = 7.18 μM) compared to iso-vanillic acid (IC₅₀ = 1.94 μM) and vanillic acid (IC₅₀ = 2.51 μM), with statistically significant differences (p < 0.05) [2]. Skin penetration studies further demonstrate that vanillic acid preferentially concentrates in the dermal layer following epidermal penetration, whereas coumaric and ferulic acids exhibit uniform epidermis-dermis distribution, and caffeic acid fails to reach the dermis entirely [3]. These quantifiable differences underscore that substituting vanillic acid with structurally similar phenolic acids will yield fundamentally different experimental outcomes and product performance characteristics.
[1] Marinova EM, Yanishlieva NVL. Inhibited Oxidation of Lipids II: Comparison of the Antioxidative Properties of Some Hydroxy Derivatives of Benzoic and Cinnamic Acids. Lipid/Fett. 1992;94(11):428-432. doi:10.1002/lipi.19920941110 View Source
[2] Swislocka R, Regulska E, Samsonowicz M, et al. Spectroscopic characteristics, antioxidant activity and cytotoxicity of vanillic acid isomers: molecular structure-bioactivity relationships. Sci Rep. 2025. View Source
[3] Žilius M, Ramanauskienė K, Briedis V. Release of Propolis Phenolic Acids from Semisolid Formulations and Their Penetration into the Human Skin In Vitro. Evid Based Complement Alternat Med. 2013;2013:958717. doi:10.1155/2013/958717 View Source
Vanillate Quantitative Differentiation Evidence: Head-to-Head Performance Data Versus Analogs and Reference Standards
Antioxidant Capacity of Vanillic Acid Versus β-Sitosterol: DPPH Radical Scavenging Comparison
Vanillic acid demonstrates 2.1-fold greater antioxidant potency than β-sitosterol in the DPPH radical scavenging assay, establishing its superiority as a free radical scavenger among co-isolated phytochemicals [1].
This quantifiable difference enables informed selection of vanillic acid over β-sitosterol for antioxidant screening and natural product isolation workflows requiring superior free radical scavenging performance.
[1] Akbar S, Ishtiaq S, Jahangir M, et al. Evaluation of The Antioxidant, Antimicrobial, and Anticancer Activities of Dicliptera bupleuroides Isolated Compounds Using In Vitro and In Silico Studies. Molecules. 2021;26(23):7196. doi:10.3390/molecules26237196 View Source
Antioxidant Performance of Vanillic Acid and Its Esters Versus Trolox in Physiologically Relevant Peroxyl Radical Assays
Vanillic acid and its esters (methyl, ethyl, and butyl vanillate) demonstrate markedly stronger antioxidant activity than Trolox in both the ORAC assay and the oxidative hemolysis inhibition assay (OxHLIA), which employ physiologically relevant peroxyl radicals [1]. This contrasts with radical-specific performance variations observed in ABTS, DPPH, and galvinoxyl assays [1].
The consistent superiority of vanillic acid over Trolox in physiologically relevant radical systems validates its selection for research on biomembrane oxidative protection and lipid peroxidation inhibition.
[1] Tai A, Sawano T, Ito H. Antioxidative Properties of Vanillic Acid Esters in Multiple Antioxidant Assays. Biosci Biotechnol Biochem. 2012;76(2):314-318. doi:10.1271/bbb.110700 View Source
Antioxidant Activity of Vanillic Acid Versus Positional Isomers: DPPH IC₅₀ Comparative Analysis
Among the three positional isomers of vanillic acid, vanillic acid (VA, 4-hydroxy-3-methoxybenzoic acid) exhibits an intermediate DPPH radical scavenging IC₅₀ of 2.51 μM, which is 2.9-fold more potent than ortho-vanillic acid (o-VA, IC₅₀ = 7.18 μM) and comparable to iso-vanillic acid (isoVA, IC₅₀ = 1.94 μM) [1]. Tukey statistical testing confirmed that o-VA differs significantly from both VA and isoVA (p < 0.05), while VA and isoVA are not statistically different [1].
VA is 2.9-fold more potent than o-VA; not statistically different from isoVA
Conditions
DPPH radical scavenging assay, in vitro, Tukey statistical test (p < 0.05)
Why This Matters
This quantifiable isomer comparison enables rational selection between commercially available vanillic acid isomers based on required antioxidant potency, with o-VA being the least suitable for antioxidant applications.
[1] Swislocka R, Regulska E, Samsonowicz M, et al. Spectroscopic characteristics, antioxidant activity and cytotoxicity of vanillic acid isomers: molecular structure-bioactivity relationships. Sci Rep. 2025. View Source
Skin Penetration and Dermal Distribution of Vanillic Acid Versus Coumaric, Ferulic, and Caffeic Acids in Human Skin
In human skin in vitro penetration studies, vanillic acid and vanillin demonstrated relatively high penetration through the epidermis with preferential concentration in the dermal layer, whereas coumaric and ferulic acids were uniformly distributed between epidermis and dermis, and caffeic acid exhibited slow epidermal penetration with no detectable presence in the dermis [1].
Qualitative distribution difference (dermal accumulation vs. uniform distribution vs. epidermal retention)
Conditions
Human skin in vitro penetration model, semisolid vehicle formulations
Why This Matters
The preferential dermal accumulation of vanillic acid supports its selection over ferulic, coumaric, and caffeic acids for topical formulations targeting dermal pathologies or requiring deep skin antioxidant protection.
[1] Žilius M, Ramanauskienė K, Briedis V. Release of Propolis Phenolic Acids from Semisolid Formulations and Their Penetration into the Human Skin In Vitro. Evid Based Complement Alternat Med. 2013;2013:958717. doi:10.1155/2013/958717 View Source
In Silico COX-2 Binding Affinity of Vanillic Acid Versus Ferulic Acid, Caffeic Acid, and Reference NSAIDs
Molecular docking studies against human COX-2 (PDB ID: 1PXX) reveal that vanillic acid exhibits a binding energy of –4.7 kcal/mol, forming hydrogen bonds with ASN570, ILE558, ARG311, and LYS557 [1]. This compares to ferulic acid (–5.1 kcal/mol), caffeic acid (–5.2 kcal/mol), ibuprofen (–5.5 kcal/mol), and Vioxx (rofecoxib, –6.0 kcal/mol) [1]. In silico toxicity prediction using ProTox-II classified vanillic acid as non-toxic (Class 4, LD₅₀ = 2000 mg/kg) with no predicted carcinogenicity [1].
[1] Nwankwo CI, Marygem MO, Ezema GO, et al. In silico anti-inflammatory activities of Abelmoschus esculentus derived ligands on COX-2. Clinical Phytoscience. 2025. View Source
Antidiabetic and Renoprotective Efficacy of Vanillic Acid in Streptozotocin-Induced Diabetic Nephropathy Rat Model: Dose-Response Analysis
Oral administration of vanillic acid (25, 50, and 100 mg/kg) once daily for 6 weeks in streptozotocin/nicotinamide-induced diabetic rats produced dose-dependent amelioration of hyperglycemia, restored liver enzyme levels, and normalized the altered lipid profile [1]. Renal function parameters including serum creatinine, urea, uric acid, and urinary microproteinuria were significantly reduced, while urinary creatinine clearance increased in treated nephropathic rats compared to untreated diabetic controls [1]. Vanillic acid also attenuated renal tissue oxidative stress markers (TBARS and superoxide anion generation) and restored reduced glutathione levels, with concomitant down-regulation of NF-κB, TNF-α, and COX-2 proteins and up-regulation of Nrf-2 in renal tissue [1].
DiabetesDiabetic nephropathyRenoprotectionOxidative stressIn vivo pharmacology
Evidence Dimension
Multiple in vivo efficacy parameters (glycemic control, renal function, oxidative stress markers, inflammatory protein expression)
Target Compound Data
Dose-dependent reduction in hyperglycemia, serum creatinine, urea, TBARS, SAG; restoration of GSH; down-regulation of NF-κB/TNF-α/COX-2; up-regulation of Nrf-2
Comparator Or Baseline
Untreated diabetic nephropathic control rats (baseline)
Quantified Difference
Quantified improvement across all measured parameters at 25–100 mg/kg doses
This comprehensive in vivo dataset establishes vanillic acid as a multi-target therapeutic candidate for diabetic nephropathy, providing procurement justification for preclinical metabolic disorder research programs.
DiabetesDiabetic nephropathyRenoprotectionOxidative stressIn vivo pharmacology
[1] Singh B, Kumar A, Singh H, Kaur S, Arora S, Singh B. Protective effect of vanillic acid against diabetes and diabetic nephropathy by attenuating oxidative stress and upregulation of NF-κB, TNF-α and COX-2 proteins in rats. Phytother Res. 2022;36(3):1338-1352. doi:10.1002/ptr.7369 View Source
Vanillate Application Scenarios: Evidence-Backed Use Cases for Research and Industrial Procurement
Natural Product Antioxidant Screening and Phytochemical Characterization
Vanillic acid serves as a reference antioxidant standard in DPPH-based screening assays, offering 2.1-fold greater potency (IC₅₀ = 92.68 µg/mL) compared to β-sitosterol (IC₅₀ = 198.87 µg/mL) [1]. Its predictable radical-scavenging behavior across multiple assay platforms (DPPH, ABTS, galvinoxyl) and strong performance in physiologically relevant ORAC and OxHLIA systems [2] make it suitable for benchmarking antioxidant activity in plant extract characterization and natural product isolation workflows.
Topical and Transdermal Formulation Development for Dermal Targeting
Vanillic acid's demonstrated ability to penetrate the epidermal barrier and preferentially accumulate in the dermal layer—unlike coumaric and ferulic acids which distribute uniformly, and caffeic acid which remains confined to the epidermis [1]—positions it as a superior candidate for topical formulations requiring deep skin antioxidant protection, UV-induced damage mitigation, or dermal delivery of bioactive phenolic acids. Sustained release formulations (e.g., in situ gels) releasing 60% of the compound over 6 hours without cytotoxicity have been validated [2].
Diabetic Nephropathy and Metabolic Disorder Preclinical Research
Vanillic acid demonstrates multi-target therapeutic effects in streptozotocin/nicotinamide-induced diabetic nephropathy rat models, including dose-dependent glycemic control, lipid profile normalization, and attenuation of renal dysfunction markers (serum creatinine, urea, uric acid, microproteinuria) at oral doses of 25–100 mg/kg over 6 weeks [1]. The compound's ability to down-regulate NF-κB, TNF-α, and COX-2 while up-regulating Nrf-2 in renal tissue [1] supports its procurement for preclinical studies investigating natural product-based interventions for diabetes and its renal complications.
Structure-Activity Relationship Studies of Phenolic Acid Antioxidants
Vanillic acid exhibits intermediate DPPH radical scavenging potency (IC₅₀ = 2.51 μM) among its three positional isomers, with ortho-vanillic acid showing 2.9-fold weaker activity (IC₅₀ = 7.18 μM) and iso-vanillic acid showing comparable activity (IC₅₀ = 1.94 μM) [1]. This quantifiable isomer-dependent activity gradient, coupled with the established antioxidant ranking across eight phenolic acids in lipid autoxidation (caffeic acid > 3,4-dihydroxybenzoic acid > sinapic acid > syringic acid > ferulic acid > p-coumaric acid > vanillic acid) [2], provides a robust foundation for structure-activity relationship investigations and rational design of phenolic antioxidant libraries.
[1] Akbar S, Ishtiaq S, Jahangir M, et al. Evaluation of The Antioxidant, Antimicrobial, and Anticancer Activities of Dicliptera bupleuroides Isolated Compounds Using In Vitro and In Silico Studies. Molecules. 2021;26(23):7196. doi:10.3390/molecules26237196 View Source
[2] Tai A, Sawano T, Ito H. Antioxidative Properties of Vanillic Acid Esters in Multiple Antioxidant Assays. Biosci Biotechnol Biochem. 2012;76(2):314-318. doi:10.1271/bbb.110700 View Source
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